REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([C:11]2[C:12]3[N:13]([N:17]=[C:18]([NH2:20])[N:19]=3)[CH:14]=[CH:15][CH:16]=2)[CH:8]=[CH:9][CH:10]=1)(=[O:4])=[O:3].Br[C:22]1[CH:35]=[CH:34][C:25]([O:26][CH2:27][CH2:28][N:29]2[CH2:33][CH2:32][CH2:31][CH2:30]2)=[CH:24][CH:23]=1>>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([C:11]2[C:12]3[N:13]([N:17]=[C:18]([NH:20][C:22]4[CH:35]=[CH:34][CH:25]=[CH:24][CH:23]=4)[N:19]=3)[CH:14]=[CH:15][CH:16]=2)[CH:8]=[CH:9][CH:10]=1)(=[O:3])=[O:4].[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([C:11]2[C:12]3[N:13]([N:17]=[C:18]([NH:20][C:22]4[CH:23]=[CH:24][C:25]([O:26][CH2:27][CH2:28][N:29]5[CH2:30][CH2:31][CH2:32][CH2:33]5)=[CH:34][CH:35]=4)[N:19]=3)[CH:14]=[CH:15][CH:16]=2)[CH:8]=[CH:9][CH:10]=1)(=[O:3])=[O:4].[N:29]1([CH2:28][CH2:27][O:26][C:25]2[CH:34]=[CH:35][C:22]([NH2:13])=[CH:23][CH:24]=2)[CH2:33][CH2:32][CH2:31][CH2:30]1
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Name
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8-(3-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
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Quantity
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100 mg
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Type
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reactant
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Smiles
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CS(=O)(=O)C=1C=C(C=CC1)C=1C=2N(C=CC1)N=C(N2)N
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Name
|
|
Quantity
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90 L
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Type
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reactant
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Smiles
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BrC1=CC=C(OCCN2CCCC2)C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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CS(=O)(=O)C=1C=C(C=CC1)C=1C=2N(C=CC1)N=C(N2)NC2=CC=CC=C2
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Name
|
|
Type
|
product
|
Smiles
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CS(=O)(=O)C=1C=C(C=CC1)C=1C=2N(C=CC1)N=C(N2)NC2=CC=C(C=C2)OCCN2CCCC2
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Name
|
|
Type
|
product
|
Smiles
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N1(CCCC1)CCOC1=CC=C(C=C1)N
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.047 g | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |